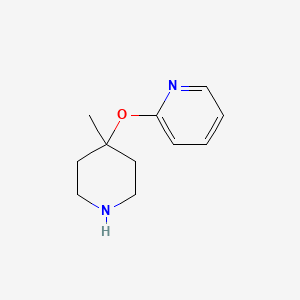
4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid is a complex organic compound with the molecular formula C14H15NO4 It is characterized by a cyclopentene ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-cyclopent-2-ene-carboxylic acid: This compound shares the cyclopentene ring and carboxylic acid group but lacks the benzyloxycarbonyl group.
Cyclopentene derivatives: Various cyclopentene derivatives with different substituents can be compared to highlight the unique properties of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid.
Uniqueness
The presence of the benzyloxycarbonyl group in this compound provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This group can act as a protecting group, allowing for selective functionalization and modification of the molecule.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4-(phenylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2,(H,15,18)(H,16,17) |
Clé InChI |
ZUSFSOVZIMUQKG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)


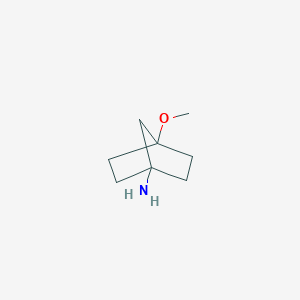


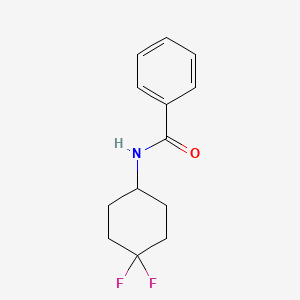

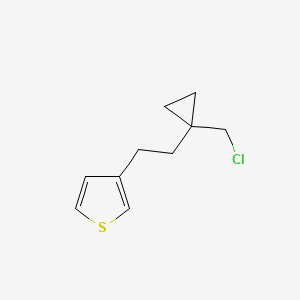
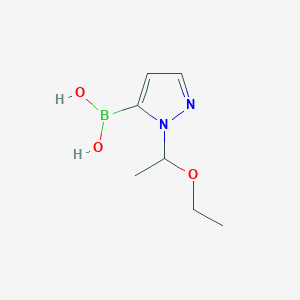
![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

